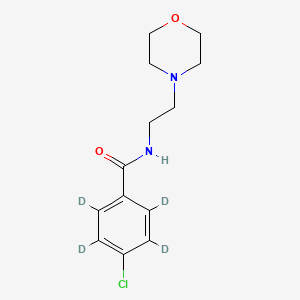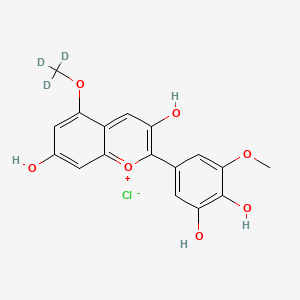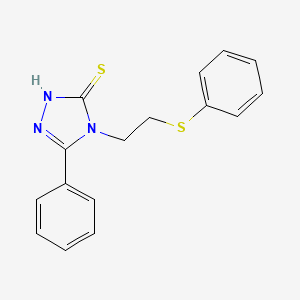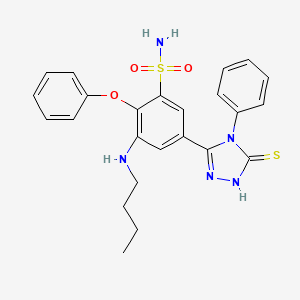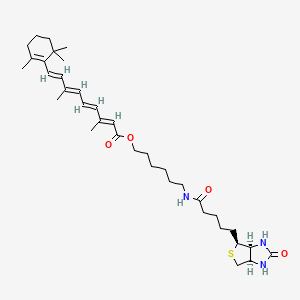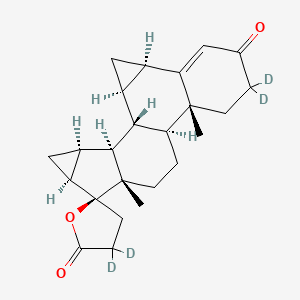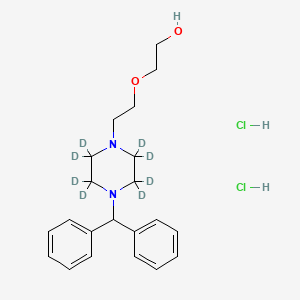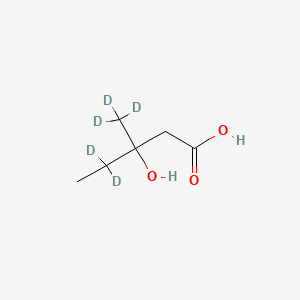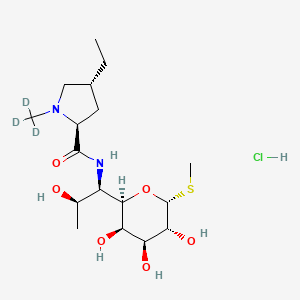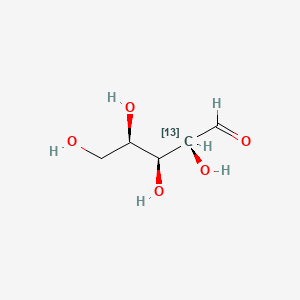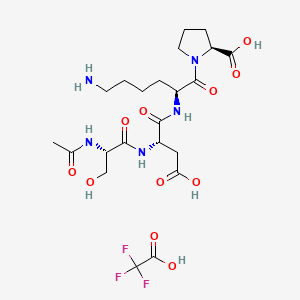
Goralatide (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Goralatide (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the C-terminal amino acid (proline) to the resin. Each subsequent amino acid (lysine, aspartic acid, and serine) is added in a stepwise manner, with each amino acid being protected by a temporary protecting group to prevent unwanted side reactions .
After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA). The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .
Industrial Production Methods
Industrial production of Goralatide (TFA) follows a similar approach to laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to increase efficiency and yield. The use of large-scale HPLC systems ensures the purity of the final product. The peptide is then lyophilized to obtain a stable, dry powder form suitable for storage and further use .
Analyse Des Réactions Chimiques
Types of Reactions
Goralatide (TFA) undergoes various chemical reactions, including:
Oxidation: The serine residue can undergo oxidation to form a hydroxyl group.
Reduction: The aspartic acid residue can be reduced to form aspartate.
Substitution: The lysine residue can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Hydroxylated serine.
Reduction: Aspartate.
Substitution: Alkylated or acylated lysine.
Applications De Recherche Scientifique
Goralatide (TFA) has a wide range of scientific research applications, including:
Hematopoiesis: It is a physiological regulator of hematopoiesis, inhibiting the entry into the S-phase of murine and human hematopoietic stem cells.
Leukemia Research: Goralatide (TFA) has shown potential in enhancing the selectivity of hyperthermic purging of human progenitor cells, making it a valuable compound in leukemia research.
Anti-inflammatory and Anti-fibrotic: It exhibits anti-inflammatory and anti-fibrotic properties, making it useful in studying inflammatory and fibrotic diseases.
Pro-angiogenic: Goralatide (TFA) promotes the growth of new blood vessels from pre-existing vessels, which is beneficial in angiogenesis research.
Mécanisme D'action
Goralatide (TFA) exerts its effects by inhibiting the entry of hematopoietic stem cells into the S-phase of the cell cycle. This inhibition is achieved through the regulation of various molecular targets and pathways, including the phosphatidylinositol-3 kinase (PI3K)/Akt pathway . The compound also interacts with prolyl oligopeptidase (POP), which is involved in the enzymatic cleavage of thymosin-β4 to generate Goralatide (TFA) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymosin-β4: A precursor to Goralatide (TFA) and involved in the regulation of cell proliferation and differentiation.
Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP): The non-trifluoroacetate form of Goralatide, which also regulates hematopoiesis and exhibits similar biological properties.
Uniqueness
Goralatide (TFA) is unique due to its trifluoroacetate form, which enhances its stability and solubility compared to its non-trifluoroacetate counterpart. This makes it more suitable for certain research applications, particularly those involving peptide stability and solubility .
Propriétés
Formule moléculaire |
C22H34F3N5O11 |
|---|---|
Poids moléculaire |
601.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H33N5O9.C2HF3O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;3-2(4,5)1(6)7/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);(H,6,7)/t12-,13-,14-,15-;/m0./s1 |
Clé InChI |
LKOFRAPICMDYPN-WFGXUCIJSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




